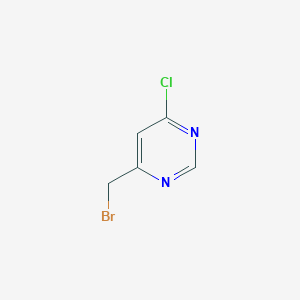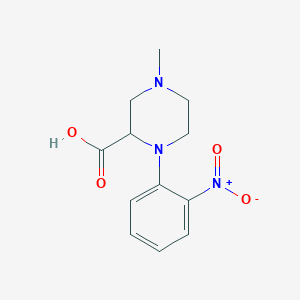![molecular formula C9H11N3O B8573114 5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine](/img/structure/B8573114.png)
5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine typically involves the cyclization of appropriate precursors. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by substitution reactions to introduce the methoxy and methyl groups at the desired positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is investigated as a potential therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methoxy-1H-pyrrolo[2,3-b]pyridine
- 3-(Cyanomethyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Uniqueness
5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy and methyl groups at specific positions can enhance its interaction with molecular targets, making it a valuable compound for drug discovery .
Propiedades
Fórmula molecular |
C9H11N3O |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine |
InChI |
InChI=1S/C9H11N3O/c1-6-5-12(10)7-3-4-8(13-2)11-9(6)7/h3-5H,10H2,1-2H3 |
Clave InChI |
HAZVDXRKWMEMQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C2=C1N=C(C=C2)OC)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzyl [(2S,3S)-2-phenylpiperidin-3-yl]carbamate](/img/structure/B8573045.png)





![2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B8573093.png)
![5-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxylic acid](/img/structure/B8573096.png)
![Thieno[3,2-c]isoquinoline](/img/structure/B8573100.png)
![2-Chloro-N-[2-(ethylamino)pyridin-3-yl]-5-nitropyridine-3-carboxamide](/img/structure/B8573106.png)



![1-Fluoro-3-[(3-fluorophenyl)methylsulfonylmethyl]benzene](/img/structure/B8573135.png)
